

# The Discovery and Development of AZD6564: A Novel Oral Fibrinolysis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AZD6564   |           |
| Cat. No.:            | B15576626 | Get Quote |

### Introduction

**AZD6564** is a potent, orally bioavailable fibrinolysis inhibitor developed for the treatment of bleeding conditions, such as heavy menstrual bleeding.[1] It represents a significant advancement over existing therapies like tranexamic acid (TXA) by offering improved potency and selectivity.[2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of **AZD6564**, tailored for researchers and professionals in drug development.

# Mechanism of Action: A Targeted Protein-Protein Interaction Inhibitor

The physiological process of fibrinolysis is responsible for the dissolution of fibrin clots after wound healing.[2] This cascade is primarily mediated by the enzyme plasmin, which is converted from its zymogen form, plasminogen, by tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).[2] The localization and action of plasmin on the fibrin surface are facilitated by the binding of lysine binding sites (LBS) within the kringle domains of plasminogen to C-terminal lysine residues on fibrin.[2]

**AZD6564** exerts its antifibrinolytic effect by acting as a lysine mimetic.[3] As confirmed by X-ray crystallography, **AZD6564** binds to the lysine binding site in the kringle domains of plasmin, thereby preventing plasmin from binding to fibrin.[2][3] This targeted interference of a critical protein-protein interaction effectively blocks the degradation of the fibrin clot.[2][3] The



isoxazolone moiety of **AZD6564** serves as a carboxylic acid isostere, crucial for its binding affinity.[3]

## Fibrinolysis Signaling Pathway and AZD6564 Inhibition



Click to download full resolution via product page

Caption: The fibrinolysis cascade and the inhibitory mechanism of AZD6564.

# **Drug Discovery and Optimization**

The discovery of **AZD6564** began with the lead compound 5-(4-piperidyl)-3-isoxazolone (4-PIOL), a potent fibrinolysis inhibitor.[2] However, 4-PIOL suffered from poor permeability and off-target activity as a partial agonist at GABAa receptors.[2] The optimization strategy focused on enhancing potency, improving permeability, and increasing selectivity against GABAa.[1][4]

A systematic structure-activity relationship (SAR) study was conducted, exploring substitutions on the piperidine and isoxazolone rings.[2] Methyl substitution at the 2-position of the piperidine ring (compound 5) maintained potency while dramatically improving GABAa selectivity.[2] This finding highlighted the 2-position as a key site for further modification, ultimately leading to the identification of **AZD6564** (compound 19).[2]





Table 1: Initial Structure-Activity Relationship (SAR)

**Development around 4-PIOL** 

| Compound                                    | Clot Lysis IC50<br>(µM) Buffer/Plasma | GABAa IC50 (µM) |       |
|---------------------------------------------|---------------------------------------|-----------------|-------|
| EACA                                        | 105 / 40                              | -               | -     |
| TXA                                         | 12 / 3.1                              | 1600            | -     |
| 4-PIOL                                      | 2.8 / 0.8                             | 35              | <0.01 |
| 5 (racemic cis-isomer)                      | 6.3 / 2.1                             | >2000           | 0.6   |
| Data sourced from<br>Cheng et al., 2014.[2] |                                       |                 |       |

# **Preclinical Profile of AZD6564**

The optimization efforts culminated in **AZD6564**, a compound with a balanced profile of high potency, excellent selectivity, and favorable pharmacokinetic properties.[2]

# In Vitro Efficacy and Selectivity

**AZD6564** demonstrated potent inhibition of fibrinolysis in both human buffer and plasma clot lysis assays.[3] Crucially, it showed no detectable activity against GABAa receptors, a significant improvement over the lead compound and existing therapies like TXA.[2]

# Table 2: In Vitro Profile of AZD6564 and Related Compounds



| Compound     | Human Plasma Clot Lysis<br>IC50 (μΜ) | GABAa IC50 (μM)        |  |
|--------------|--------------------------------------|------------------------|--|
| TXA          | 3.1                                  | 1600                   |  |
| AZD6564 (19) | 0.44                                 | No detectable activity |  |
| 17           | -                                    | -                      |  |
| 22           | -                                    | -                      |  |

Data for AZD6564 and TXA from Cheng et al., 2014.[2][3] Note: Specific IC50 values for compounds 17 and 22 were not provided in the primary source.

# **Experimental Protocol: Human Plasma Clot Lysis Assay**

The in vitro potency of the compounds was determined by measuring the prolongation of the human plasma clot lysis time.[2] While detailed protocols are often found in supplementary materials, the general procedure involves:

- Human plasma is treated with the test compound at various concentrations.
- Clotting is initiated, and the lysis of the clot is induced by the addition of a plasminogen activator (e.g., tPA).
- The time required for the clot to lyse is measured spectrophotometrically.
- The IC50 value, the concentration of the compound that causes 50% inhibition of clot lysis, is then calculated.

# In Vitro Experimental Workflow





Click to download full resolution via product page

Caption: Generalized workflow for the in vitro human plasma clot lysis assay.

# **In Vivo Efficacy**



The in vitro potency of **AZD6564** translated to significant in vivo efficacy in a rat bleeding model.[2] **AZD6564** demonstrated a dose-dependent reduction in tPA-prolonged bleeding time, being significantly more potent than TXA.[2]

# Table 3: In Vivo Fibrinolysis Inhibition in a Rat Bleeding

<u>Model</u>

| Compound     | ED50 (µmol/kg) | EC50 (μM) |
|--------------|----------------|-----------|
| TXA          | 14             | 120       |
| AZD6564 (19) | 0.74           | 10        |
| 17           | 0.55           | 5.1       |
| 22           | 1.3            | 12        |

ED50: Dose giving 50% reduction in bleeding time. EC50: Plasma concentration giving 50% reduction in bleeding time. Data sourced from Cheng et al., 2014.[2]

## **Experimental Protocol: Rat Bleeding Model**

To confirm the in vivo reduction in bleeding, compounds were tested in a rat model where bleeding was prolonged by tPA.[2] The protocol involved:

- Anesthetized rats received an infusion of the test compound at various doses.
- tPA was administered to prolong bleeding.
- A standardized incision was made (e.g., in the tail).
- The bleeding time was measured.
- The ED50 (effective dose) and EC50 (effective plasma concentration) required to reduce the bleeding time by 50% were calculated.[2]



### **Pharmacokinetics and Metabolism**

**AZD6564** exhibited a favorable pharmacokinetic profile in preclinical species, with good oral bioavailability in both rats and dogs.[2] The compound is eliminated through both hepatic and renal pathways.[2] Biotransformation studies in human hepatocytes indicated low metabolism, with only trace amounts of glucuronidation observed on the isoxazolone ring.[2]

**Table 4: Pharmacokinetic Properties of Selected** 

Compounds

| Compound     | Species | Bioavailability<br>(%) | Clearance<br>(mL/min/kg) | Renal<br>Elimination (%<br>of dose) |
|--------------|---------|------------------------|--------------------------|-------------------------------------|
| AZD6564 (19) | Rat     | 39                     | -                        | 45                                  |
| Dog          | 53      | -                      | 70                       |                                     |
| 17           | Rat     | -                      | -                        | 25                                  |
| Dog          | -       | -                      | 7                        |                                     |
| 22           | Rat     | 19                     | -                        | 25                                  |
| Dog          | 59      | -                      | -                        | _                                   |
| ·            |         |                        |                          |                                     |

Data sourced

from Cheng et

al., 2014.[2]

Note: Clearance

values were not

explicitly

provided in the primary source.

# Conclusion

The discovery and development of **AZD6564** represent a successful example of structure-based drug design and optimization. By systematically addressing the liabilities of the initial lead compound, researchers at AstraZeneca developed a potent and selective oral fibrinolysis



inhibitor.[2] **AZD6564**'s improved potency over TXA, excellent GABAa selectivity, lack of CYP450 or hERG inhibition, and good pharmacokinetic properties led to its selection as a clinical development candidate.[2] The predicted human dose of 340 mg twice daily suggests a more convenient dosing regimen compared to existing therapies.[3] Further clinical investigation will ultimately determine the therapeutic utility of **AZD6564** in treating bleeding disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Discovery of the Fibrinolysis Inhibitor AZD6564, Acting via Interference of a Protein— Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the Fibrinolysis Inhibitor AZD6564, Acting via Interference of a Protein-Protein Interaction PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [The Discovery and Development of AZD6564: A Novel Oral Fibrinolysis Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576626#discovery-and-development-of-azd6564]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com